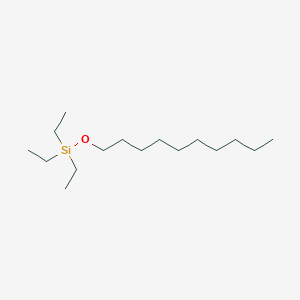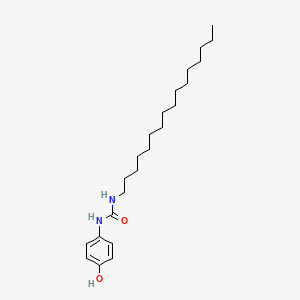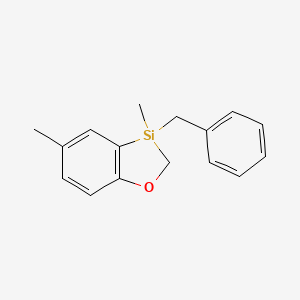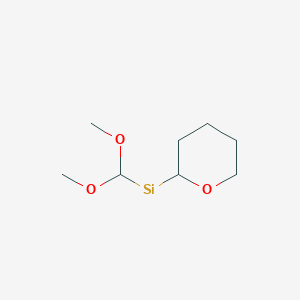![molecular formula C14H16O2S B14260380 (3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol CAS No. 219776-30-4](/img/structure/B14260380.png)
(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol is an organic compound characterized by its unique structure, which includes a hepta-1,4,6-trien backbone and a sulfinyl group attached to a methylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Hepta-1,4,6-trien Backbone: This can be achieved through a series of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and halides.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Attachment of the Methylbenzene Moiety: This step involves the coupling of the sulfinyl group with a methylbenzene derivative, which can be facilitated by using catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trien backbone can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, boronic acids, palladium or copper catalysts
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Various substituted trien derivatives
Aplicaciones Científicas De Investigación
(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, which underlies its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-4-[(S)-4-Methylbenzene-1-sulfonyl]hepta-1,4,6-trien-3-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(3R)-4-[(S)-4-Methylbenzene-1-thio]hepta-1,4,6-trien-3-ol: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs
Propiedades
Número CAS |
219776-30-4 |
|---|---|
Fórmula molecular |
C14H16O2S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
(3R)-4-[(S)-(4-methylphenyl)sulfinyl]hepta-1,4,6-trien-3-ol |
InChI |
InChI=1S/C14H16O2S/c1-4-6-14(13(15)5-2)17(16)12-9-7-11(3)8-10-12/h4-10,13,15H,1-2H2,3H3/t13-,17+/m1/s1 |
Clave InChI |
PLQQAJAKPOUYME-DYVFJYSZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C(=CC=C)[C@@H](C=C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C(=CC=C)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)



![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)

silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

